molecular formula C13H21N3O B7558042 N-(1-ethylpiperidin-4-yl)-2-methoxypyridin-3-amine

N-(1-ethylpiperidin-4-yl)-2-methoxypyridin-3-amine

Cat. No.: B7558042
M. Wt: 235.33 g/mol
InChI Key: JGGAXXGIRPKRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpiperidin-4-yl)-2-methoxypyridin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reductive amination of 1-ethylpiperidin-4-amine with 2-methoxypyridine-3-carbaldehyde under hydrogenation conditions .

Industrial Production Methods: Industrial production of piperidine derivatives often involves multi-step synthesis processes that include cyclization, hydrogenation, and functional group modifications. The use of large-scale reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(1-ethylpiperidin-4-yl)-2-methoxypyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N-(1-ethylpiperidin-4-yl)-2-methoxypyridin-3-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)-2-methoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)ethanamine
  • 4-Aminopiperidine
  • N-Phenylethylenediamine

Comparison: N-(1-ethylpiperidin-4-yl)-2-methoxypyridin-3-amine is unique due to its specific structural features, such as the presence of both piperidine and pyridine moieties. This combination imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-2-methoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-16-9-6-11(7-10-16)15-12-5-4-8-14-13(12)17-2/h4-5,8,11,15H,3,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGAXXGIRPKRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=C(N=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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